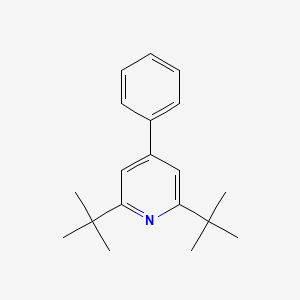

2,6-Di-tert-butyl-4-phenylpyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,6-Di-tert-butyl-4-phenylpyridine: is an organic compound belonging to the pyridine family. It is characterized by the presence of two tert-butyl groups at the 2 and 6 positions and a phenyl group at the 4 position on the pyridine ring. This compound is known for its steric hindrance and non-nucleophilic properties, making it useful in various chemical reactions and applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Di-tert-butyl-4-phenylpyridine typically involves the condensation of substituted benzyl chlorides with pyridine derivatives, followed by cyclization reactions. One common method includes the reaction of 2,6-di-tert-butylpyridine with phenylmagnesium bromide under controlled conditions to introduce the phenyl group at the 4 position.

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and purity. The process often includes purification steps such as recrystallization and distillation to obtain the final product.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: 2,6-Di-tert-butyl-4-phenylpyridine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the phenyl group.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophilic reagents like bromine or nitric acid under controlled temperatures.

Major Products:

Oxidation: Formation of corresponding pyridine N-oxides.

Reduction: Formation of reduced pyridine derivatives.

Substitution: Formation of substituted phenylpyridine derivatives.

Applications De Recherche Scientifique

Organic Synthesis

2,6-Di-tert-butyl-4-phenylpyridine serves as an essential building block in organic synthesis. Its structure allows for the introduction of various functional groups, facilitating the creation of more complex molecules. It has been utilized in the synthesis of ligands for catalysis and as a precursor for other biologically active compounds.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic properties. Research indicates that it may exhibit anticancer activity by inducing apoptosis in cancer cell lines. For instance, studies have shown that it can outperform standard chemotherapeutic agents in certain cancer models, suggesting its potential as a lead compound for drug development .

Case Study: Anticancer Activity

In vitro studies have demonstrated that this compound induces apoptosis in FaDu hypopharyngeal tumor cells, leading to significant cell death compared to controls. This effect is attributed to its ability to modulate specific signaling pathways involved in cell survival and proliferation .

Anti-inflammatory Properties

The compound has also been explored for its anti-inflammatory effects. Preliminary research suggests that it may interact with inflammatory mediators, potentially providing therapeutic benefits in conditions characterized by excessive inflammation .

Material Science

In materials science, this compound is utilized for developing new materials with specific electronic and optical properties. Its stability and unique electronic characteristics make it a candidate for applications in organic electronics and photonics.

Table 2: Summary of Applications

| Application Area | Description |

|---|---|

| Organic Synthesis | Building block for complex organic molecules |

| Medicinal Chemistry | Potential anticancer and anti-inflammatory agent |

| Material Science | Development of electronic and optical materials |

Mécanisme D'action

The mechanism of action of 2,6-Di-tert-butyl-4-phenylpyridine involves its interaction with molecular targets such as enzymes and receptors. The steric hindrance provided by the tert-butyl groups prevents nucleophilic attack, making it an effective inhibitor in various biochemical pathways. The compound can also act as a ligand, forming stable complexes with metal ions and influencing their reactivity.

Comparaison Avec Des Composés Similaires

2,6-Di-tert-butylpyridine: Similar in structure but lacks the phenyl group at the 4 position.

2,6-Di-tert-butyl-4-methylpyridine: Contains a methyl group instead of a phenyl group at the 4 position.

2,6-Di-tert-butyl-4-(dimethylamino)methylphenol: Contains a dimethylamino group at the 4 position.

Uniqueness: 2,6-Di-tert-butyl-4-phenylpyridine is unique due to the presence of the phenyl group, which enhances its steric hindrance and non-nucleophilic properties. This makes it particularly useful in reactions where nucleophilic attack needs to be minimized, and in forming stable metal complexes.

Activité Biologique

2,6-Di-tert-butyl-4-phenylpyridine (DTBPP) is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure

The structural formula of this compound is represented as follows:

Antioxidant Properties

DTBPP has demonstrated potent antioxidant activity. It functions by scavenging free radicals and inhibiting lipid peroxidation, which is crucial in preventing cellular damage. Research indicates that DTBPP effectively protects against oxidative stress in various cell lines, contributing to its potential neuroprotective effects.

Anticancer Activity

Several studies have explored the anticancer properties of DTBPP. It has been shown to induce apoptosis in cancer cells through the activation of caspase pathways. A notable study reported that DTBPP inhibited the proliferation of breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM . The compound's mechanism involves the modulation of key signaling pathways such as PI3K/Akt and MAPK, leading to cell cycle arrest and apoptosis .

Antimicrobial Activity

DTBPP exhibits antimicrobial activity against various bacterial strains. In vitro studies have shown that it inhibits the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL, indicating its potential as a natural antimicrobial agent.

The biological activity of DTBPP can be attributed to its ability to interact with multiple molecular targets:

- Antioxidant Mechanism : DTBPP donates electrons to free radicals, neutralizing them and preventing oxidative damage.

- Apoptotic Pathway Activation : It activates caspases and alters mitochondrial membrane potential, leading to programmed cell death in cancer cells.

- Enzyme Inhibition : DTBPP may inhibit enzymes involved in bacterial cell wall synthesis, contributing to its antimicrobial effects.

Case Study 1: Neuroprotection in Animal Models

A study investigated the neuroprotective effects of DTBPP in a rat model of ischemic stroke. The results showed that administration of DTBPP significantly reduced infarct size and improved neurological scores compared to control groups. These findings suggest that DTBPP may be beneficial in treating neurodegenerative diseases .

Case Study 2: Anticancer Efficacy in Human Cell Lines

In another study focused on human cancer cell lines, DTBPP was tested against various types including lung (A549) and colon (HT-29) cancer cells. The compound exhibited dose-dependent cytotoxicity with IC50 values ranging from 10 to 20 µM across different cell lines, highlighting its broad-spectrum anticancer activity .

Data Tables

Propriétés

IUPAC Name |

2,6-ditert-butyl-4-phenylpyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N/c1-18(2,3)16-12-15(14-10-8-7-9-11-14)13-17(20-16)19(4,5)6/h7-13H,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYHGYHRFEQYAFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=N1)C(C)(C)C)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.